2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole

Synthetic Chemistry Building Block Reactivity Nucleophilic Substitution

2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole is a polyhalogenated benzimidazole building block (C9H4BrF5N2, MW 315.04) featuring a reactive bromodifluoromethyl (CF2Br) group at the 2-position and an electron-withdrawing trifluoromethyl (CF3) group at the 5-position of the benzimidazole core. Commercial material is typically supplied as a light grey powder with purity ≥95% (up to 98% from select vendors) and is classified under MDL Number MFCD31922507.

Molecular Formula C9H4BrF5N2
Molecular Weight 315.041
CAS No. 1353778-41-2
Cat. No. B2930259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole
CAS1353778-41-2
Molecular FormulaC9H4BrF5N2
Molecular Weight315.041
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)Br
InChIInChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17)
InChIKeyIXQNAADZUGSFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole (CAS 1353778-41-2): Core Properties & Procurement-Class Positioning


2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole is a polyhalogenated benzimidazole building block (C9H4BrF5N2, MW 315.04) featuring a reactive bromodifluoromethyl (CF2Br) group at the 2-position and an electron-withdrawing trifluoromethyl (CF3) group at the 5-position of the benzimidazole core . Commercial material is typically supplied as a light grey powder with purity ≥95% (up to 98% from select vendors) and is classified under MDL Number MFCD31922507 . The compound occupies a distinct niche among fluorinated heterocyclic intermediates: it combines the benzimidazole pharmacophore with a C2–Br bond that serves as a versatile synthetic handle for nucleophilic substitution, cross-coupling, and metal-halogen exchange reactions, while the C5–CF3 substituent modulates electronic properties and metabolic stability [1].

Why In-Class Benzimidazole Analogs Cannot Replace 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole in Discovery Workflows


Attempts to substitute this compound with other fluorinated benzimidazoles—such as 2-(trifluoromethyl), 2-(bromodifluoromethyl) without C5 substituent, or the 4-CF3 positional isomer—introduce critical property trade-offs documented across medicinal chemistry and agrochemical SAR studies. The C2–CF2Br group provides a unique balance of hydrolytic stability and synthetic utility that is absent in C2–CF3 or C2–H analogs [1][2]. The regiochemistry of the C5–CF3 group (vs. C4–CF3) alters hydrogen-bonding capacity (N3–H acidity) and π-stacking geometry, directly impacting target binding conformations in bromodomain and tubulin pockets [3]. Replacing the 5-CF3 with a 5-Cl, 5-OCHF2, or unsubstituted analog predictably modulates electron density at N3 and lipophilicity (cLogP), thereby shifting ADME properties but sacrificing validated binding modes where the CF3 group participates in orthogonal dipolar interactions [4].

Quantitative Differentiation Evidence for 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole vs. Closest Analogs


C2–Br Reactivity Advantage: Nucleophilic Substitution Yields vs. C2–CF3 Benzimidazole

The C2–bromodifluoromethyl group in the target compound undergoes nucleophilic displacement under mild conditions (e.g., amines, thiols, alkoxides) to generate 2-substituted-5-trifluoromethyl benzimidazoles in yields typically 65–85% (2–24 h, rt to 60°C), whereas the corresponding C2–CF3 analog (CAS 328-39-2) is inert under identical conditions, with <5% conversion observed even under forcing conditions (K2CO3, DMF, 100°C, 48 h) [1]. This reactivity differential is attributed to the lower C–Br bond dissociation energy (~67 kcal/mol) vs. C–F (~116 kcal/mol) and the ability of Br− to act as a leaving group in SN2/SNAr manifolds.

Synthetic Chemistry Building Block Reactivity Nucleophilic Substitution

Bromodomain Binding Affinity: 5-CF3 Benzimidazole vs. 5-Cl and 5-H Analogs in BRDT Bromodomain 2

A structurally related 2-substituted-5-trifluoromethyl benzimidazole scaffold modeled after the target compound's core exhibited a Kd of 3 nM against human BRDT bromodomain 2 in BROMOscan assays [1]. In contrast, the direct 5-Cl analog showed approximately 25-fold weaker binding (Kd = 75 nM), and the 5-H analog exhibited negligible affinity (Kd > 10,000 nM) in the same assay platform [1]. While the exact 2-substituent of the reported compound differs from the target structure, the BRDT binding data provide class-level evidence that the 5-CF3 group is a critical pharmacophoric element for high-affinity bromodomain engagement, and the target compound preserves this key feature alongside a derivatizable C2 handle.

Epigenetics Bromodomain Inhibition BRDT

Cytotoxicity SAR: 5-CF3 Positional Isomer vs. 4-CF3 Benzimidazole in Human Glioblastoma Cells

In a study of 2-substituted benzimidazoles, the 5-CF3 positional isomer demonstrated an IC50 of 45.2 ± 13.0 µM against U87 glioblastoma cells, while the corresponding 4-CF3 isomer (CAS 1353778-48-9) showed an IC50 of 89.1 ± 21.3 µM in the same cell line under identical assay conditions [1]. This approximately 2-fold difference in potency reflects the influence of CF3 regiochemistry on target engagement, likely mediated by differential hydrogen-bond donor strength at N3 (pKa shift of ~0.6–0.8 units favoring the 5-substituted isomer) .

Anticancer Glioblastoma Positional Isomer SAR

Antiprotozoal Potency Benchmark: 2,5-Bis(CF3)-Benzimidazole vs. Albendazole Against Trichomonas vaginalis

The 2,5-bis(trifluoromethyl)-1H-benzimidazole analog, which shares the 5-CF3 pharmacophore with the target compound, was 14-fold more active than albendazole against T. vaginalis in vitro (IC50 = 0.43 µM vs. 6.0 µM) [1]. The target compound retains the essential 5-CF3 benzimidazole core and incorporates a bromodifluoromethyl group at C2 that can be further elaborated to optimize antiprotozoal potency and selectivity, offering a starting point structurally pre-validated by the bis-CF3 lead.

Antiparasitic Trichomonas vaginalis Trifluoromethyl Benzimidazole

Highest-Confidence Application Scenarios for 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole Based on Differentiated Evidence


C2-Diversification Library Synthesis for Bromodomain Inhibitor Lead Optimization (Epigenetics Drug Discovery)

Medicinal chemistry teams pursuing BET-family bromodomain inhibitors (BRD2, BRD4, BRDT) should prioritize this compound as a late-stage diversification scaffold. The 5-CF3 group is pharmacophorically validated for high-affinity bromodomain binding (Kd = 3 nM class benchmark) [1], and the C2–Br bond permits parallel amination, thioetherification, or cross-coupling to rapidly explore vectors that project toward the acetyl-lysine binding pocket or the WPF shelf of the bromodomain reader module, minimizing the synthetic burden relative to linear de novo construction of each analog.

Regiospecific Synthesis of 5-CF3 Benzimidazole-Based Antiprotozoal Agents Targeting Trichomonas and Giardia

The established 14-fold antiprotozoal potency advantage of the 5-CF3 benzimidazole pharmacophore over albendazole against T. vaginalis provides a strong rationale for using this compound in antiparasitic lead discovery [2]. The C2–Br handle permits installation of diverse substituents (e.g., aryl, heteroaryl, aminoalkyl) to further optimize potency and species selectivity against Trichomonas, Giardia, and Entamoeba species while maintaining the validated 5-CF3 core interaction with parasite tubulin or alternative targets.

CNS Anticancer Agent Development: Positional Isomer Discrimination for Glioblastoma SAR Studies

For CNS cancer programs developing brain-penetrant benzimidazoles, this compound ensures the correct 5-CF3 regioisomer is used from the outset, avoiding the ~2-fold potency penalty observed with the 4-CF3 isomer in glioblastoma cytotoxicity assays [3]. The bromodifluoromethyl group can be converted to CF2-amide, CF2-ether, or CF2-aryl pharmacophores commonly found in CNS-active clinical candidates, while the 5-CF3 substituent enhances metabolic stability and may reduce P-glycoprotein efflux ratios relative to non-fluorinated or mono-fluorinated analogs.

Agrochemical Intermediate Exploration: Herbicidal and Fungicidal Benzimidazole Lead Generation

The 2-trifluoromethylbenzimidazole class is documented to exhibit herbicidal, fungicidal, and microbiocidal properties with selectivity for crop plants [4]. This compound's C2–Br group serves as a convenient branching point for agrochemical lead optimization—introducing sulfoxide, sulfone, or heteroaryl substituents known to enhance pesticidal activity in the benzimidazole series—while the 5-CF3 substituent contributes to environmental persistence tuning and target-site binding affinity in mitochondrial respiration or photosynthetic electron transport pathways.

Quote Request

Request a Quote for 2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.